molecular formula C8H7N B13422883 2-Deuteroindole

2-Deuteroindole

Cat. No.: B13422883
M. Wt: 118.15 g/mol
InChI Key: SIKJAQJRHWYJAI-RAMDWTOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deuteroindole is a deuterated derivative of indole, where one of the hydrogen atoms in the indole structure is replaced by deuterium. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole and its derivatives are widely distributed in nature and have significant biological and pharmacological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuteroindole typically involves the deuteration of indole. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of indole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The choice of method depends on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Deuteroindole undergoes various chemical reactions similar to indole, including:

Common Reagents and Conditions:

Major Products:

    Halogenated Indoles: Products like 3-bromoindole.

    Oxidized Products: Indole-2-carboxylic acid.

    Reduced Products: Indoline.

Scientific Research Applications

2-Deuteroindole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Deuteroindole involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits kinetic isotope effects, which can influence reaction rates and metabolic pathways. This property makes it valuable in studying enzyme mechanisms and metabolic processes .

Comparison with Similar Compounds

    Indole: The non-deuterated parent compound.

    3-Deuteroindole: Another deuterated derivative with deuterium at the 3-position.

    Indoline: The fully reduced form of indole.

Uniqueness: 2-Deuteroindole is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it useful in isotope labeling studies and in understanding the effects of deuterium on biological systems .

Properties

Molecular Formula

C8H7N

Molecular Weight

118.15 g/mol

IUPAC Name

2-deuterio-1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D

InChI Key

SIKJAQJRHWYJAI-RAMDWTOOSA-N

Isomeric SMILES

[2H]C1=CC2=CC=CC=C2N1

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

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